13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
CAS No.: 1535206-22-4
Cat. No.: VC11725622
Molecular Formula: C50H55N2O8P
Molecular Weight: 843.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1535206-22-4 |
|---|---|
| Molecular Formula | C50H55N2O8P |
| Molecular Weight | 843.0 g/mol |
| IUPAC Name | 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
| Standard InChI | InChI=1S/C50H55N2O8P/c1-25(2)31-19-39(27(5)6)45(40(20-31)28(7)8)43-23-33-17-35(51(53)54)13-15-37(33)47-48-38-16-14-36(52(55)56)18-34(38)24-44(50(48)60-61(57,58)59-49(43)47)46-41(29(9)10)21-32(26(3)4)22-42(46)30(11)12/h13-30H,1-12H3,(H,57,58) |
| Standard InChI Key | OVLNZSKDTWNWTF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C |
Introduction
13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide is a complex organic molecule featuring a polycyclic structure with multiple functional groups, including nitro, hydroxy, and phosphorus-containing moieties. This compound is part of a broader class of phosphorus-containing organic molecules that may exhibit significant biological activity due to their intricate molecular arrangement.
Synthesis and Analytical Techniques
The synthesis of this compound involves multi-step organic chemistry reactions requiring precise control over reaction conditions such as temperature, pressure, and time to achieve high yields and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to monitor synthesis progress and confirm the structure of intermediates and final products.
Synthesis Steps Overview
-
Initiation: Starting materials are selected based on the desired functional groups.
-
Cyclization: Formation of the polycyclic framework through controlled reactions.
-
Functionalization: Introduction of nitro and hydroxy groups.
-
Purification: Final purification using chromatography or crystallization techniques.
Potential Applications
Research into similar compounds suggests potential applications in medicinal chemistry and materials science. The structural features of this compound, including its nitro and hydroxy groups, may correlate with anti-inflammatory or anticancer activities.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Anti-inflammatory or anticancer agents |
| Materials Science | Novel materials with specific properties |
Safety Considerations
Given its complex structure and potential reactivity, handling this compound requires caution. It is sensitive to heat and light, necessitating controlled conditions during reactions to prevent unwanted side reactions.
Safety Precautions
-
Handling: Use protective gear and work in well-ventilated areas.
-
Storage: Store in cool, dark places away from heat sources.
-
Disposal: Dispose of according to hazardous waste protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume